molecular formula C15H21NO B2569445 N-Benzyl-4-prop-2-enyloxan-4-amine CAS No. 1845697-60-0

N-Benzyl-4-prop-2-enyloxan-4-amine

Cat. No.: B2569445
CAS No.: 1845697-60-0
M. Wt: 231.339
InChI Key: WCIRTUMKYIPIIU-UHFFFAOYSA-N
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Description

N-Benzyl-4-prop-2-enyloxan-4-amine is a versatile organic compound with the molecular formula C15H21NO and a molecular weight of 231.3 g/mol . This compound features a benzyl group attached to an oxan-4-amine structure with a prop-2-enyl substituent. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-prop-2-enyloxan-4-amine typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. One common method is the ring-opening reaction of an oxirane with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing in large reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-prop-2-enyloxan-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-4-prop-2-enyloxan-4-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-4-prop-2-enyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-4-prop-2-enyloxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-Benzyl-4-prop-2-enyloxan-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews existing literature on the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting key findings from various studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that incorporates various chemical reactions to achieve the desired molecular structure. While specific synthetic routes for this compound are not extensively documented, related compounds such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their biological activity against Mycobacterium tuberculosis . This suggests that similar synthetic strategies may be applicable for this compound.

Anticancer Activity

Recent studies indicate that derivatives of benzyl compounds exhibit significant anticancer properties. For instance, a study highlighted the anticancer activity of various α-benzyl monoxime derivatives against leukemia and breast cancer cell lines, demonstrating their potential as non-cytotoxic agents . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

CompoundCancer TypeIC50 (µM)Remarks
5dLeukemia10Non-cytotoxic
5hOvarian8Non-cytotoxic
5xBreast5Non-cytotoxic

The above table summarizes the IC50 values for selected compounds related to the benzyl structure, indicating their effectiveness in inhibiting cancer cell growth.

Antimicrobial Activity

The antimicrobial properties of N-Benzyl derivatives have also been explored. For example, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. A study reported that certain benzyl derivatives exhibited growth inhibition rates greater than 73% against Acinetobacter baumannii and Escherichia coli at specific concentrations .

Bacterial StrainGrowth Inhibition (%)Concentration (µg/mL)
Acinetobacter baumannii>7332
Escherichia coli>9532
Candida albicans>9332

This table illustrates the effectiveness of benzyl derivatives in inhibiting bacterial growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzyl derivatives may inhibit key enzymes involved in cancer cell metabolism or bacterial survival.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial aspect of their anticancer activity.
  • Antioxidant Properties : Certain derivatives have demonstrated antioxidant activity, which may contribute to their protective effects against cellular damage .

Case Studies

A notable case study involved the evaluation of various benzyl compounds for their anticancer and antimicrobial activities. The findings indicated that modifications in the chemical structure significantly influenced biological activity. For instance, introducing bulky groups or varying the position of substituents on the benzene ring enhanced anticancer efficacy while maintaining low cytotoxicity levels .

Properties

IUPAC Name

N-benzyl-4-prop-2-enyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-8-15(9-11-17-12-10-15)16-13-14-6-4-3-5-7-14/h2-7,16H,1,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIRTUMKYIPIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOCC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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